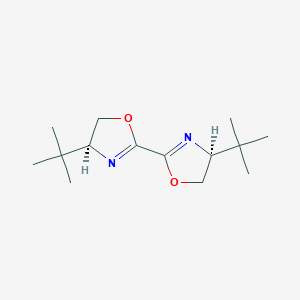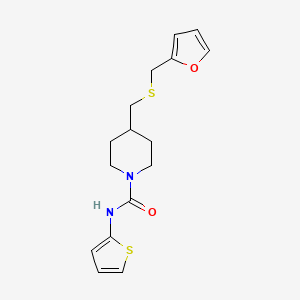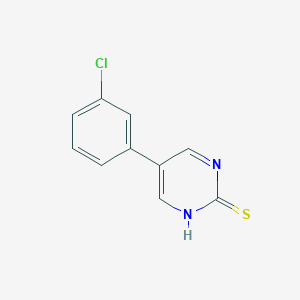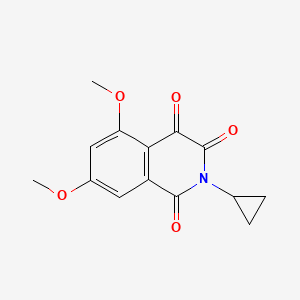
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione, also known as CPDMIT, is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. CPDMIT belongs to the class of isoquinolone derivatives that exhibit a wide range of biological activities.
Mécanisme D'action
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione also inhibits the activity of lipoxygenase (LOX), an enzyme involved in the production of leukotrienes that play a role in inflammation and asthma. Additionally, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been shown to possess significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has several advantages for lab experiments. It exhibits high solubility in water and organic solvents, making it easy to handle in the lab. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione also exhibits high stability under various conditions, making it suitable for long-term storage. However, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has some limitations for lab experiments. It is a relatively expensive compound, and the synthesis process is complex and time-consuming. Additionally, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione may exhibit some toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has significant potential for future research. One area of future research is the development of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione derivatives with improved biological activity and reduced toxicity. Another area of future research is the investigation of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione in combination with other drugs for the treatment of various diseases. Additionally, the use of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione in drug delivery systems and nanotechnology-based applications is an area of future research. Overall, 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is a promising compound with significant potential for future research in medicinal chemistry.
Méthodes De Synthèse
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione can be synthesized through a multi-step process involving the condensation of 2,4-dimethoxybenzaldehyde and cyclopropanecarboxylic acid followed by cyclization and oxidation. The final product is obtained through recrystallization and purification. The synthesis of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been extensively studied for its potential use in medicinal chemistry. It exhibits a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to possess antioxidant and anticancer properties. 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been investigated for its potential use in the treatment of various diseases such as neurodegenerative disorders, cancer, and inflammation.
Propriétés
IUPAC Name |
2-cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-8-5-9-11(10(6-8)20-2)12(16)14(18)15(13(9)17)7-3-4-7/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBFMAICGFTKST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N(C2=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

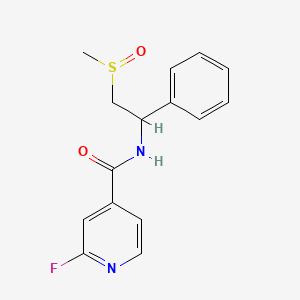
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2359575.png)
![Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate](/img/structure/B2359576.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2359577.png)
![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)


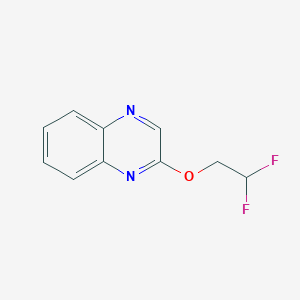
![5-(3-chlorophenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2359589.png)
![2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethan-1-ol](/img/structure/B2359590.png)
